molecular formula C5H9NO3 B7770678 4-Hydroxyproline CAS No. 49761-17-3

4-Hydroxyproline

Cat. No.: B7770678
CAS No.: 49761-17-3
M. Wt: 131.13 g/mol
InChI Key: PMMYEEVYMWASQN-UHFFFAOYSA-N
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Description

4-Hydroxyproline, also known as trans-4-hydroxy-L-proline, is a non-essential amino acid that plays a crucial role in the stability of collagen, the most abundant protein in the animal kingdom. It was first isolated from gelatin hydrolysates by Emil Fischer in 1902. This compound is predominantly found in collagen and is essential for maintaining the structural integrity of connective tissues such as skin, tendons, cartilage, and bones .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Hydroxyproline can be synthesized through several methods. One common approach involves the hydroxylation of proline residues in proteins. This process is catalyzed by prolyl hydroxylase enzymes, which require iron (Fe²⁺) and ascorbate as cofactors. The reaction typically occurs under physiological conditions, with oxygen serving as the oxidant .

Industrial Production Methods: Industrial production of this compound often involves microbial fermentation. For instance, genetically engineered strains of Escherichia coli have been developed to produce this compound efficiently. These strains are optimized to enhance the metabolic flux of α-ketoglutarate in the tricarboxylic acid cycle, redirecting glucose towards acetyl-CoA and improving the supply of NADPH . This method has proven to be more sustainable and cost-effective compared to traditional chemical synthesis.

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxyproline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

4-Hydroxyproline exerts its effects primarily through its role in collagen stability. The hydroxyl groups of this compound residues form hydrogen bonds with adjacent collagen molecules, stabilizing the triple-helical structure of collagen. This stabilization is crucial for the mechanical strength and integrity of connective tissues . Additionally, this compound can scavenge reactive oxygen species, contributing to its antioxidant properties .

Comparison with Similar Compounds

Uniqueness of 4-Hydroxyproline: this compound is unique due to its predominant presence in collagen and its critical role in maintaining the structural integrity of connective tissues. Its ability to stabilize collagen through hydrogen bonding sets it apart from other hydroxyproline isomers .

Properties

IUPAC Name

4-hydroxypyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO3/c7-3-1-4(5(8)9)6-2-3/h3-4,6-7H,1-2H2,(H,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMMYEEVYMWASQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60861573
Record name 4-Hydroxyproline
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Molecular Weight

131.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White powder; [Sigma-Aldrich MSDS]
Record name cis-Hydroxyproline
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CAS No.

18610-59-8, 2584-71-6, 25249-07-4, 49761-17-3, 618-27-9, 3398-22-9, 6912-67-0
Record name N-Hydroxy-L-proline
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Record name D-Proline, cis-
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Record name L-Proline, homopolymer
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Record name NSC206304
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Record name cis-4-Hydroxy-L-proline
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Record name 3398-22-9
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Record name 4-Hydroxyproline
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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